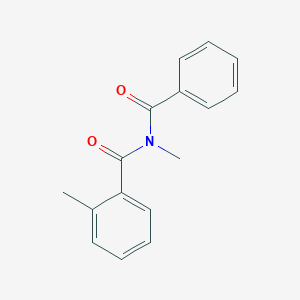![molecular formula C9H14O B15162616 (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 188940-80-9](/img/structure/B15162616.png)
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one is a bicyclic ketone compound characterized by its unique structural configuration This compound is notable for its rigid bicyclic framework, which imparts distinct chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. This method involves the reaction of a diene with a dienophile under controlled conditions to form the bicyclic structure. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Norbornanone: A related compound with a similar bicyclic framework but lacking the methyl groups.
Uniqueness: (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of methyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
188940-80-9 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6(2)8-3-7(5)4-9(8)10/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m0/s1 |
InChI 键 |
AGCCOKROZDYAMR-YWIQKCBGSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@@H]2C[C@H]1CC2=O)C |
规范 SMILES |
CC1C(C2CC1CC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)

![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)

![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)


![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)

